molecular formula C12H18ClNO B597020 4-(Cyclohexyloxy)aniline hydrochloride CAS No. 105971-50-4

4-(Cyclohexyloxy)aniline hydrochloride

Cat. No.: B597020
CAS No.: 105971-50-4
M. Wt: 227.732
InChI Key: LWEGEUUBWPYKCL-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)aniline hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyloxy group at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with cyclohexanol in the presence of a suitable catalyst to form 4-(cyclohexyloxy)nitrobenzene. This intermediate is then reduced to 4-(cyclohexyloxy)aniline, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions .

Scientific Research Applications

4-(Cyclohexyloxy)aniline hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexyloxy)-3-(difluoromethyl)aniline
  • 4-Cyclohexyloxy-phenylamine hydrochloride

Uniqueness

4-(Cyclohexyloxy)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for various research and industrial applications .

Properties

IUPAC Name

4-cyclohexyloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h6-9,11H,1-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEGEUUBWPYKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696130
Record name 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105971-50-4
Record name 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclohexyloxy)aniline hydrochloride
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